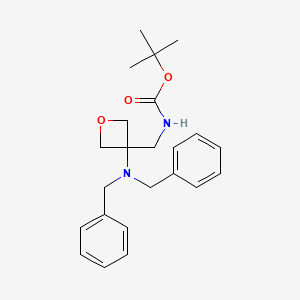
tert-butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dibenzylamino group, and an oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate typically involves multiple steps:
Formation of 3-(Dibenzylamino)oxetan-3-ylmethanol: This step involves the reaction of dibenzylamine with an oxetane derivative under suitable conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the dibenzylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxetane ring or the dibenzylamino group.
Reduction: Reduced forms of the carbamate or the oxetane ring.
Substitution: Substituted carbamates with different functional groups replacing the tert-butyl or dibenzylamino groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Potential applications in the design of enzyme inhibitors or activators.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
- Explored for its role in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3-(Aminomethyl)oxetan-3-yl)carbamate: Similar structure but lacks the dibenzylamino group.
tert-Butyl (3-(Benzylamino)oxetan-3-yl)methylcarbamate: Contains a benzylamino group instead of a dibenzylamino group.
Uniqueness:
- The presence of the dibenzylamino group in tert-butyl (3-(Dibenzylamino)oxetan-3-yl)methylcarbamate provides unique steric and electronic properties, which can influence its reactivity and interactions with other molecules.
- The oxetane ring adds to the compound’s stability and rigidity, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C23H30N2O3 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
tert-butyl N-[[3-(dibenzylamino)oxetan-3-yl]methyl]carbamate |
InChI |
InChI=1S/C23H30N2O3/c1-22(2,3)28-21(26)24-16-23(17-27-18-23)25(14-19-10-6-4-7-11-19)15-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
GEYJNBDWQKCXRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















